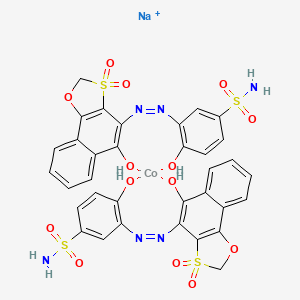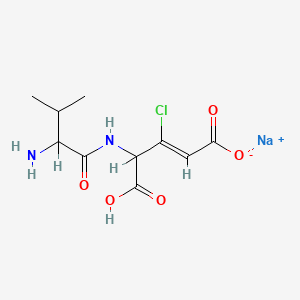
3-Chloro-3,4-didehydro-5-oxo-1-valylproline monosodium salt dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FR-900148 is a novel antibiotic compound produced by a strain of Streptomyces xanthocidicus. This compound contains chlorine in its molecular structure and exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. it is not effective against wild-type Pseudomonas aeruginosa .
Métodos De Preparación
FR-900148 is synthesized through fermentation using the Streptomyces xanthocidicus strain. The fermentation broth is then processed to isolate the compound. The structure of FR-900148 has been established as 1-N-valyl-3-chloro-2,5-dihydro-5-oxo-1H-pyrrole-2-carboxylic acid based on spectroscopic and chemical evidence .
Análisis De Reacciones Químicas
FR-900148 undergoes several chemical reactions, including:
Hydrogenation: Consumes two moles of hydrogen, resulting in the liberation of hydrochloric acid.
Acid Hydrolysis: Produces valine and glutamic acid.
Acetylation and Methylation: Treatment with acetic anhydride followed by methylation with diazomethane yields an N-acetyl methyl derivative.
Aplicaciones Científicas De Investigación
FR-900148 has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an antibiotic, inhibiting cell wall synthesis in susceptible bacteria. This makes it a valuable tool for studying bacterial cell wall synthesis and developing new antibacterial agents .
Mecanismo De Acción
The antibacterial action of FR-900148 is attributed to its ability to inhibit cell wall synthesis, leading to the formation of spheroplasts from susceptible cells. This disruption in cell wall synthesis ultimately results in bacterial cell death .
Comparación Con Compuestos Similares
FR-900148 is unique due to its chlorine-containing structure and its specific activity against Gram-positive and Gram-negative bacteria. Similar compounds include other antibiotics produced by Streptomyces species, such as:
Propiedades
Número CAS |
73706-57-7 |
|---|---|
Fórmula molecular |
C10H14ClN2NaO5 |
Peso molecular |
300.67 g/mol |
Nombre IUPAC |
sodium;(Z)-4-[(2-amino-3-methylbutanoyl)amino]-3-chloro-5-hydroxy-5-oxopent-2-enoate |
InChI |
InChI=1S/C10H15ClN2O5.Na/c1-4(2)7(12)9(16)13-8(10(17)18)5(11)3-6(14)15;/h3-4,7-8H,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18);/q;+1/p-1/b5-3-; |
Clave InChI |
AKJSUCOBHVODJX-FBZPGIPVSA-M |
SMILES isomérico |
CC(C)C(C(=O)NC(/C(=C/C(=O)[O-])/Cl)C(=O)O)N.[Na+] |
SMILES canónico |
CC(C)C(C(=O)NC(C(=CC(=O)[O-])Cl)C(=O)O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


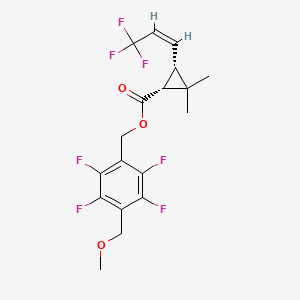
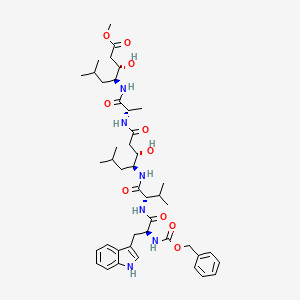


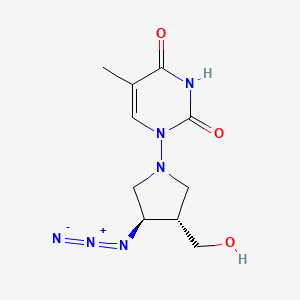
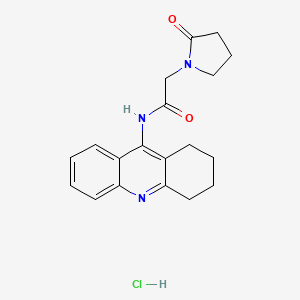



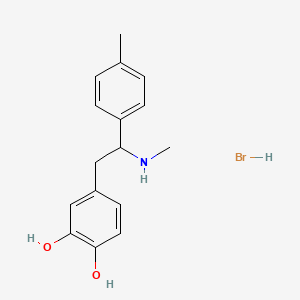
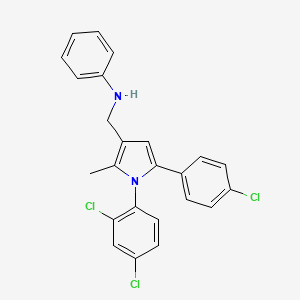
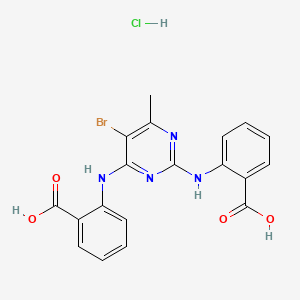
![13-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784359.png)
